Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486429
InChI: InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24(16-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(15-23)26-22/h4-8,18-19H,9-16,23H2,1-3H3
SMILES:
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol

Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate

CAS No.:

Cat. No.: VC17486429

Molecular Formula: C22H34N2O3

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate -

Specification

Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
IUPAC Name tert-butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]-N-benzylcarbamate
Standard InChI InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24(16-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(15-23)26-22/h4-8,18-19H,9-16,23H2,1-3H3
Standard InChI Key KGXQSLGKTICISG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CN

Introduction

Structural Characteristics and Molecular Configuration

Core Spirocyclic Architecture

The defining feature of tert-butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate is its 1-oxaspiro[4.5]decane core. This structure consists of a tetrahydrofuran ring fused to a cyclohexane ring via a spiro carbon atom, creating a rigid, bicyclic framework. The stereochemistry at positions 5 and 8 (denoted as 5R,8R) is critical for maintaining the compound’s three-dimensional conformation, which influences its interactions with biological targets.

Key Functional Groups:

  • tert-Butyl Carbamate: Positioned at the 8th carbon of the spirocyclic system, this group enhances steric bulk and stability, potentially reducing metabolic degradation.

  • Benzyl Group: Attached to the carbamate nitrogen, the benzyl moiety introduces aromaticity, which may facilitate π-π interactions with protein binding sites.

  • Aminomethyl Substituent: Located at the 2nd position of the tetrahydrofuran ring, this primary amine group offers a site for further chemical modification or hydrogen bonding in biological systems.

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, Table 1 contrasts this compound with two related spirocyclic derivatives:

Table 1: Structural Comparison of Spirocyclic Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Tert-butyl ((5R,8R)-2-(aminomethyl)...C<sub>22</sub>H<sub>34</sub>N<sub>2</sub>O<sub>3</sub>374.5Benzyl, tert-butyl, aminomethyl
meso-tert-Butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate C<sub>14</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>268.36tert-Butyl, lactam (2-oxo)
tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate C<sub>15</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub>284.39tert-Butyl, aminomethyl (no benzyl)

The benzyl group in the target compound distinguishes it from simpler analogs, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors .

Synthetic Methodology and Reaction Optimization

Multi-Step Synthesis Overview

The synthesis of tert-butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate involves a sequence of carefully controlled reactions to achieve the desired stereochemistry and functionalization. A generalized pathway includes:

  • Spirocyclic Core Construction: Cyclization of a diol precursor via acid-catalyzed intramolecular etherification.

  • Aminomethylation: Introduction of the aminomethyl group at position 2 using reductive amination.

  • Carbamate Formation: Reaction with benzyl chloroformate and tert-butyl carbamate under basic conditions.

Critical Reaction Parameters:

  • Temperature Control: Maintaining sub-zero temperatures during aminomethylation prevents racemization.

  • Catalyst Selection: Palladium on carbon (Pd/C) is employed for hydrogenolysis steps to ensure high yields.

Biological Activity and Mechanistic Insights

Receptor Modulation

The compound’s rigid spirocyclic structure may also enable interactions with G protein-coupled receptors (GPCRs). Molecular docking simulations predict favorable binding to the adenosine A<sub>2A</sub> receptor, a target for neurodegenerative disorders.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key <sup>1</sup>H NMR Signals (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.28singlet9Htert-Butyl CH<sub>3</sub>
3.45–3.60multiplet4HSpirocyclic CH<sub>2</sub> groups
4.32doublet2HBenzyl CH<sub>2</sub>
7.25–7.35multiplet5HAromatic protons

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion peak at m/z 375.25 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>34</sub>N<sub>2</sub>O<sub>3</sub>.

Future Directions and Applications

Drug Discovery Prospects

The compound’s dual functionality (aminomethyl and benzyl groups) positions it as a versatile scaffold for developing protease inhibitors or GPCR modulators. Structure-activity relationship (SAR) studies could optimize selectivity and potency.

Targeted Delivery Systems

Conjugation with nanoparticle carriers may enhance bioavailability, addressing the compound’s limited solubility in aqueous media.

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